Cernuine

説明

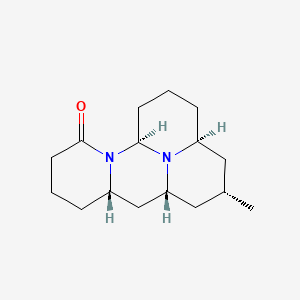

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJXTCXZSUCNS-LXFSFDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331838 | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-84-8 | |

| Record name | (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cernuine Alkaloids: A Technical Guide to Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cernuine-type alkaloids, a distinct class within the broader Lycopodium alkaloids, represent a fascinating area of natural product chemistry. First discovered in the mid-20th century, these compounds, with their characteristic fused-ring systems, have prompted extensive research into their natural origins, biosynthesis, and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound alkaloids, the history of their discovery, and detailed experimental protocols for their extraction and isolation. Quantitative data on alkaloid yields are presented, and key biosynthetic and experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Natural Sources

The story of this compound alkaloids begins in 1948 with the pioneering work of Marion and Manske, who investigated the chemical constituents of the club moss Lycopodium cernuum L.[1]. From this plant, they isolated a novel alkaloid they named "this compound," alongside nicotine (B1678760) and another uncharacterized crystalline base[1]. Lycopodium cernuum, now frequently classified under the genus Palhinhaea as Palhinhaea cernua (L.) Franco & Vasc., remains the principal natural source of this compound and its derivatives[2][3][4].

Subsequent research by Ayer and colleagues in the 1960s led to the structural elucidation of this compound and the characterization of a related, more abundant alkaloid from the same plant, which they named lycothis compound (B1210670). These foundational studies revealed that this compound alkaloids possess a unique tetracyclic ring system, distinct from other known Lycopodium alkaloids like lycopodine.

While Palhinhaea cernua is the most well-documented source, this compound and lycothis compound have also been isolated from Lycopodium clavatum. The geographical origin of the plant material can influence the specific alkaloid profile and yield.

Quantitative Yield of this compound Alkaloids

The yield of total alkaloids from Lycopodiella cernua (a synonym of Palhinhaea cernua) has been reported, providing a baseline for extraction efficiency. While specific percentages for this compound and lycothis compound within the total extract can vary, the following table summarizes available quantitative data.

| Plant Source | Total Alkaloid Extract Yield (% of dry weight) | Major this compound-Type Alkaloids Present | Reference(s) |

| Lycopodiella cernua | 0.17% | This compound, Lycothis compound |

Note: The relative abundance of this compound and lycothis compound can vary, with lycothis compound often being the major alkaloid.

Biosynthesis of this compound

The biosynthesis of this compound has been a subject of significant investigation. Isotope labeling studies have demonstrated that the amino acid lysine (B10760008) and the piperidine (B6355638) alkaloid pelletierine (B1199966) are key precursors. The biosynthetic pathway involves the incorporation of one pelletierine unit, which itself is derived from lysine, and another lysine-derived piperideine unit. These precursors undergo a series of condensations and cyclizations to form the characteristic tetracyclic core of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lycopodium alkaloids, a diverse family of natural products, have garnered significant interest due to their complex chemical structures and promising pharmacological activities. Among these, cernuine and its related alkaloids represent a unique structural class. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound and its congeners. We delve into the key enzymatic transformations, precursor-product relationships established through isotopic labeling studies, and the molecular logic that governs the assembly of the characteristic tetracyclic scaffold. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development by consolidating the available data, presenting detailed experimental methodologies, and visualizing the intricate biosynthetic network.

Introduction

This compound is a prominent member of the Lycopodium alkaloids, a group of over 400 structurally diverse compounds isolated from club mosses of the Lycopodiaceae family. These alkaloids are renowned for their wide range of biological activities, including acetylcholinesterase inhibition, which has made them attractive targets for the development of therapeutics for neurodegenerative diseases. The biosynthesis of these complex molecules has been a subject of intense investigation for decades, with a combination of isotopic labeling studies and, more recently, transcriptomics and enzyme characterization, gradually unraveling the intricate pathways.

This guide focuses specifically on the biosynthetic pathway of this compound and related alkaloids, aiming to provide a detailed technical resource for the scientific community. We will explore the key precursors, intermediates, and enzymes involved in the construction of the unique C₁₆N₂ skeleton of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound alkaloids originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to form key intermediates that ultimately assemble into the complex polycyclic structure.

Early Steps: Formation of Key Building Blocks

The initial stages of the pathway involve the conversion of L-lysine into the pivotal intermediate, pelletierine (B1199966). This process is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase (LDC) . Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield Δ¹-piperideine.

A crucial step in the formation of pelletierine is the condensation of Δ¹-piperideine with a four-carbon unit derived from two molecules of malonyl-CoA. This reaction is facilitated by a type III polyketide synthase (PKS) , which first synthesizes 3-oxoglutaric acid from malonyl-CoA. Subsequently, a non-enzymatic Mannich-like condensation between Δ¹-piperideine and 3-oxoglutaric acid is proposed to yield pelletierine.[1]

Assembly of the this compound Scaffold

Isotopic labeling studies have been instrumental in elucidating the assembly of the this compound skeleton. A key finding from these studies is that this compound is not a simple dimer of pelletierine. Instead, only one molecule of pelletierine is incorporated into the final structure. The origin of the remaining eight carbon atoms and one nitrogen atom is still under investigation, but it is hypothesized to be derived from a second, modified pelletierine-like unit or a related intermediate.

The proposed biosynthetic pathway to this compound is depicted in the following diagram:

References

The Architectural Puzzle of a Lycopodium Alkaloid: Unraveling the Molecular Structure and Stereochemistry of Cernuine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of natural products has long captivated and challenged chemists. Among these, the Lycopodium alkaloids, a diverse family of compounds isolated from club mosses, present a fascinating array of complex, polycyclic skeletons. Cernuine, a prominent member of this family, stands as a testament to the power of spectroscopic and chemical methods in elucidating complex three-dimensional structures. This technical guide provides a comprehensive overview of the pivotal experiments and logical framework that led to the definitive assignment of this compound's molecular structure and stereochemistry, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Enigmatic Structure of this compound

This compound, a C16N2 alkaloid, was first isolated from Lycopodium cernuum. Its initial structural elucidation was a significant challenge due to its compact, cage-like framework. The journey to its complete structural and stereochemical definition involved a combination of classical chemical degradation techniques and modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). The culmination of these efforts not only revealed the unique tricyclic trans-anti-trans aminal core of this compound but also established its absolute configuration, paving the way for synthetic endeavors and further investigation into its biological properties.

The Path to Elucidation: A Logical Workflow

The determination of this compound's structure was not a single discovery but a stepwise process of gathering and interpreting evidence. The logical workflow, from isolation to the final stereochemical assignment, can be visualized as a series of interconnected experimental stages.

Key Experimental Protocols and Data

The structural puzzle of this compound was solved by meticulously piecing together data from various analytical techniques. Below are the detailed methodologies and key findings from these pivotal experiments.

Spectroscopic Analysis: Unveiling the Connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in establishing the carbon-hydrogen framework of this compound.

-

Proton (¹H) NMR Spectroscopy: Provided information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

Carbon-13 (¹³C) NMR Spectroscopy: Revealed the number of unique carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons.

-

2D NMR Techniques (COSY, HMBC): Correlation Spectroscopy (COSY) experiments established proton-proton couplings, helping to trace out spin systems within the molecule. Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range correlations between protons and carbons, which was critical for connecting the different fragments of the molecule and establishing the overall connectivity of the carbon skeleton.

Experimental Protocol (General NMR):

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) was dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Standard pulse programs were used to acquire ¹H, ¹³C, COSY, and HMBC spectra. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Key ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Data not available in a tabular format in the initial search results. This table would be populated with specific chemical shifts and coupling constants from the original research articles. |

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight of this compound and crucial information about its fragmentation pattern, which helped in deducing the presence of specific structural motifs.

Experimental Protocol (Electron Impact Mass Spectrometry):

-

Sample Introduction: A small amount of the purified this compound sample was introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample was vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting molecular ion and fragment ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).

-

Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

Table 2: Significant Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Structure/Loss |

| Data not available in a tabular format in the initial search results. This table would be populated with the mass-to-charge ratios and proposed structures of key fragments observed in the mass spectrum of this compound. |

Stereochemistry: Defining the 3D Architecture

With the planar structure established, the next critical step was to determine the three-dimensional arrangement of the atoms in space – the stereochemistry.

Relative Stereochemistry (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to determine the relative stereochemistry of the chiral centers in this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, allowing for the deduction of their relative spatial arrangement.

Experimental Protocol (NOESY):

The protocol is similar to other 2D NMR experiments, with a specific pulse sequence that includes a mixing time during which nuclear Overhauser effects can build up. The duration of the mixing time is a critical parameter that is optimized to observe the desired correlations.

Absolute Stereochemistry (ORD/CD and X-ray Crystallography)

The final piece of the puzzle was to determine the absolute configuration of this compound.

-

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These chiroptical techniques measure the differential interaction of chiral molecules with polarized light. The resulting spectra, particularly the sign and intensity of Cotton effects, can be correlated with the absolute configuration of the molecule, often by comparison with known compounds or through the application of empirical rules like the Octant Rule for ketones.

-

X-ray Crystallography: The unambiguous determination of the absolute stereochemistry of this compound was ultimately achieved through single-crystal X-ray diffraction analysis of a suitable derivative. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Experimental Protocol (Single-Crystal X-ray Crystallography):

-

Crystallization: High-quality single crystals of a this compound derivative (e.g., a salt) were grown by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.

-

Structure Solution and Refinement: The diffraction data was used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model was then refined to best fit the experimental data. The absolute configuration was determined using anomalous dispersion effects.

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Data not available in the initial search results. |

| Space Group | Data not available in the initial search results. |

| Unit Cell Dimensions | Data not available in the initial search results. |

| Z | Data not available in the initial search results. |

| Final R-factor | Data not available in the initial search results. |

The Final Picture: this compound's Molecular Structure and Key Stereochemical Features

The culmination of these experimental efforts revealed the intricate and elegant structure of this compound. The molecule possesses a rigid tetracyclic skeleton with multiple stereocenters.

The stereochemical relationships between the various chiral centers, as determined by NOESY and confirmed by X-ray crystallography, define the unique three-dimensional shape of the molecule, which is crucial for its biological activity.

Conclusion: A Triumph of Structural Chemistry

The elucidation of the molecular structure and stereochemistry of this compound stands as a classic example of the power of a multi-faceted analytical approach in natural product chemistry. The synergistic use of spectroscopic techniques and chemical methods allowed for the complete characterization of this complex alkaloid. For researchers, scientists, and drug development professionals, the story of this compound's structure elucidation serves as a valuable case study, highlighting the importance of rigorous experimental design, careful data interpretation, and the integration of multiple analytical techniques to unravel the secrets of complex molecular architectures. The detailed structural information obtained has been fundamental for subsequent synthetic studies and investigations into the pharmacological potential of this compound and related Lycopodium alkaloids.

The Cernuine Alkaloid Family: A Technical Guide to their Core Structural Features

For Researchers, Scientists, and Drug Development Professionals

The cernuine alkaloids, a fascinating subgroup of the Lycopodium alkaloids, possess a unique and complex molecular architecture that has intrigued natural product chemists for decades. Isolated primarily from various species of the club moss genus Lycopodium (now also classified under Huperzia and Lycopodiella), these compounds exhibit a range of biological activities, with acetylcholinesterase (AChE) inhibition being a prominent feature. This technical guide provides an in-depth exploration of the key structural features of the this compound alkaloid family, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and drug development endeavors.

The Core Chemical Scaffold

The defining characteristic of the this compound alkaloid family is its intricate tetracyclic ring system. The core structure is a rigid, cage-like framework built upon a tricyclic trans-anti-trans aminal core, to which a fourth six-membered ring is appended. This unique arrangement of atoms gives rise to a distinct three-dimensional conformation that is crucial for its biological activity.

The parent member of this family is This compound , with the molecular formula C16H26ON2. Variations within the family typically arise from substitutions on this core scaffold, such as hydroxylation, as seen in lycothis compound (C16H26O2N2), which is a 12-hydroxy derivative of this compound.

Quantitative Structural and Spectroscopic Data

The precise elucidation of the three-dimensional structure of this compound alkaloids has been achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone in the structural determination of this compound alkaloids. The chemical shifts of the proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the molecular connectivity and stereochemistry. While specific shifts can vary slightly based on the solvent and specific derivative, the following tables summarize representative NMR data for this compound.

Table 1: ¹H NMR Chemical Shifts for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 2.85 | m | |

| H-1β | 1.50 | m | |

| H-2α | 1.80 | m | |

| H-2β | 1.65 | m | |

| H-3α | 2.10 | m | |

| H-3β | 1.40 | m | |

| H-4 | 2.95 | d | 12.0 |

| H-5 | 2.20 | m | |

| H-6α | 1.95 | m | |

| H-6β | 1.30 | m | |

| H-7 | 3.10 | d | 11.5 |

| H-9 | 2.60 | dd | 11.0, 4.5 |

| H-10α | 1.75 | m | |

| H-10β | 1.55 | m | |

| H-11α | 1.90 | m | |

| H-11β | 1.25 | m | |

| H-12 | 3.90 | br s | |

| H-13 | 4.15 | d | 3.0 |

| H-15α | 1.60 | m | |

| H-15β | 1.10 | m | |

| H-16 | 0.95 | d | 6.5 |

Table 2: ¹³C NMR Chemical Shifts for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 35.2 |

| C-2 | 25.8 |

| C-3 | 33.1 |

| C-4 | 58.9 |

| C-5 | 45.3 |

| C-6 | 28.4 |

| C-7 | 60.1 |

| C-8 | 170.5 (C=O) |

| C-9 | 55.4 |

| C-10 | 26.7 |

| C-11 | 30.5 |

| C-12 | 75.6 |

| C-13 | 88.9 |

| C-15 | 40.1 |

| C-16 | 22.3 |

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths and angles. The data presented below is for a representative this compound-type alkaloid and illustrates the compact and sterically hindered nature of the core.

Table 3: Selected Bond Lengths for a this compound Alkaloid Derivative

| Bond | Length (Å) |

| N(1)-C(4) | 1.48 |

| N(1)-C(13) | 1.49 |

| N(2)-C(8) | 1.35 |

| N(2)-C(9) | 1.47 |

| C(4)-C(5) | 1.54 |

| C(5)-C(6) | 1.55 |

| C(7)-C(12) | 1.53 |

| C(8)-O(1) | 1.24 |

| C(12)-C(13) | 1.56 |

Table 4: Selected Bond Angles for a this compound Alkaloid Derivative

| Angle | Degree (°) |

| C(4)-N(1)-C(13) | 112.5 |

| C(8)-N(2)-C(9) | 125.1 |

| N(1)-C(4)-C(5) | 110.8 |

| C(4)-C(5)-C(6) | 111.2 |

| N(2)-C(8)-O(1) | 121.7 |

| C(7)-C(12)-C(13) | 109.9 |

| N(1)-C(13)-C(12) | 108.7 |

Experimental Protocols

The isolation and structural elucidation of this compound alkaloids require a systematic approach involving extraction, purification, and spectroscopic analysis.

Isolation and Purification of this compound Alkaloids from Lycopodium cernuum

This protocol outlines a general procedure for the extraction and isolation of this compound and related alkaloids.

Materials:

-

Dried and powdered aerial parts of Lycopodium cernuum

-

Methanol (B129727) (reagent grade)

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Ammonium hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Appropriate solvent systems for chromatography (e.g., Chloroform:Methanol mixtures)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours. Repeat the extraction process three times.

-

Acid-Base Partitioning:

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in a 2% aqueous HCl solution (500 mL) and filter to remove non-alkaloidal material.

-

Wash the acidic aqueous solution with CH₂Cl₂ (3 x 300 mL) to remove neutral and weakly basic compounds.

-

Basify the acidic aqueous layer to pH 9-10 with NH₄OH or Na₂CO₃ solution.

-

Extract the liberated alkaloids with CH₂Cl₂ (5 x 300 mL).

-

-

Purification:

-

Combine the basic CH₂Cl₂ extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to yield the crude alkaloid mixture.

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with pure chloroform and gradually adding methanol.

-

Monitor the fractions by TLC using a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing the desired alkaloids and recrystallize from an appropriate solvent to obtain pure compounds.

-

Structural Elucidation

The purified alkaloids are then subjected to a battery of spectroscopic analyses to determine their structures.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure.

Visualizations of Key Processes

Experimental Workflow: Isolation of this compound Alkaloids

The following diagram illustrates the general workflow for the isolation and purification of this compound alkaloids from their natural source.

Signaling Pathway: Acetylcholinesterase Inhibition

Several Lycopodium alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. The diagram below illustrates this mechanism.

This technical guide provides a foundational understanding of the key structural features of the this compound alkaloid family. The unique tetracyclic core, combined with the potential for various substitutions, makes this class of natural products a compelling area for further research, particularly in the context of developing novel therapeutics targeting the cholinergic system. The provided protocols and visualizations are intended to serve as a practical resource for scientists engaged in the exploration of these remarkable molecules.

The Enigmatic Potential of Cernuine: A Structural Insight into Predicted Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cernuine, a prominent member of the structurally complex Lycopodium alkaloids, presents a compelling case for targeted biological investigation. While extensive experimental data on this compound itself is limited, its unique tetracyclic framework, shared with a class of compounds known for significant bioactivity, provides a strong basis for predicting its therapeutic potential. This guide synthesizes the predicted biological activities of this compound based on its structural similarity to other Lycopodium alkaloids, focusing on its potential as an acetylcholinesterase inhibitor and a cytotoxic agent. Detailed hypothetical experimental protocols for validating these predictions are provided, alongside logical diagrams illustrating key experimental workflows. This document aims to serve as a foundational resource for researchers poised to unlock the pharmacological promise of this compound.

Introduction

The Lycopodium alkaloids, a diverse family of more than 200 compounds isolated from club mosses, have garnered significant attention for their potent biological activities.[1] A hallmark of this class is the presence of unique and complex nitrogen-containing ring systems. This compound, with its distinctive bridged tetracyclic structure, stands as a representative member of this family. While comprehensive biological screening of this compound is not extensively documented in publicly available literature, its structural relationship to other well-studied Lycopodium alkaloids allows for the formulation of strong hypotheses regarding its potential bioactivities.

This technical guide will explore the predicted biological activities of this compound, primarily focusing on two key areas with established precedent within the Lycopodium alkaloid family: acetylcholinesterase (AChE) inhibition and cytotoxicity. The predictions are derived from the structure-activity relationships (SAR) observed in analogous compounds. Furthermore, this document provides detailed, adaptable experimental protocols for the systematic evaluation of these predicted activities and visual workflows to guide experimental design.

Predicted Biological Activities of this compound

Based on the established bioactivities of structurally related Lycopodium alkaloids, this compound is predicted to exhibit the following biological effects:

Acetylcholinesterase (AChE) Inhibition

A significant number of Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibitory action increases the availability of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. The structural motifs present in many active Lycopodium alkaloids, such as a constrained nitrogen-containing core, are also present in this compound. Therefore, it is highly probable that this compound will demonstrate some level of AChE inhibitory activity.

Cytotoxic Activity

Several Lycopodium alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2] The complex, rigid structures of these alkaloids can facilitate interactions with various cellular targets, leading to the disruption of cell proliferation and induction of apoptosis. Given its complex polycyclic structure, this compound is a candidate for possessing cytotoxic properties.

Other Potential Activities

Beyond AChE inhibition and cytotoxicity, other Lycopodium alkaloids have been reported to have antimicrobial and anti-HIV-1 activities.[2] While these are considered lower probability predictions for this compound without more direct structural analogues exhibiting these effects, they represent potential avenues for broader screening.

Quantitative Data on Predicted Activities (Hypothetical)

To facilitate comparison and guide future experimental work, the following table presents hypothetical quantitative data for the predicted biological activities of this compound. It is crucial to note that these values are not experimentally determined and serve as illustrative targets for initial screening.

| Predicted Activity | Target/Assay | Predicted Metric | Hypothetical Value Range | Reference Compound(s) |

| Acetylcholinesterase Inhibition | Human AChE | IC50 | 1 - 50 µM | Huperzine A, Lycopodine |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 10 - 100 µM | Various Lycopodium Alkaloids |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 10 - 100 µM | Various Lycopodium Alkaloids |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to validate the predicted biological activities of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method for determining AChE activity.

4.1.1. Materials and Reagents

-

This compound (isolated and purified)

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Donepezil (positive control)

-

96-well microplates

-

Microplate reader

4.1.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of phosphate buffer (for blank), 20 µL of the positive control (Donepezil), or 20 µL of the this compound solution at various concentrations.

-

Add 140 µL of DTNB solution to each well.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition for each concentration relative to the untreated control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

4.2.1. Materials and Reagents

-

This compound

-

HeLa cells (or other cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Doxorubicin (B1662922) (positive control)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

4.2.2. Procedure

-

Cell Seeding:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and doxorubicin in complete DMEM.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or doxorubicin. Include untreated control wells.

-

Incubate the plate for another 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Predicted Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the predicted biological activities of this compound.

Caption: Workflow for the predicted biological activity assessment of this compound.

Conclusion

This compound, as a representative Lycopodium alkaloid, holds considerable, yet largely unexplored, potential as a bioactive molecule. Based on robust structure-activity relationships within its chemical class, this compound is predicted to be an inhibitor of acetylcholinesterase and to possess cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for the scientific community to systematically investigate these predictions. The validation of these activities could position this compound as a valuable lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Further investigation into this enigmatic alkaloid is strongly warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of Cernuine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cernuine, a prominent member of the Lycopodium family of alkaloids, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor and its neuroprotective effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing its molecular structure, and physical and spectral characteristics. The guide also outlines a general experimental protocol for its isolation and purification from its natural source, Lycopodium cernuum. Furthermore, it explores the known biological activities of this compound and discusses potential signaling pathways that may be involved in its neuroprotective mechanisms, providing a foundation for future research and drug development endeavors.

Physicochemical Properties

This compound is a tetracyclic alkaloid possessing a complex molecular architecture. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₂O | [1][2] |

| Molecular Weight | 262.39 g/mol | [1] |

| Melting Point | 103-104 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO and corn oil.[1] Limited solubility in water.[1] |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would provide valuable information about its functional groups. Key expected absorption bands are summarized in Table 2. The presence of a carbonyl group and the absence of hydroxyl and primary or secondary amine N-H stretching bands would be characteristic features.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aliphatic) | 2850-3000 |

| C=O (carbonyl) | 1680-1750 |

| C-N | 1000-1350 |

Table 2: Expected Infrared Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (262.39). The fragmentation pattern would provide insights into the stability of different parts of the molecule, with characteristic losses of fragments helping to piece together its structure.

Experimental Protocols

Isolation and Purification of this compound from Lycopodium cernuum

The following is a generalized protocol for the isolation and purification of this compound, based on methods described for Lycopodium alkaloids.

Workflow for this compound Isolation

References

An In-depth Technical Guide to the Pharmacology of Lycopodium Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopodium alkaloids, a diverse group of nitrogen-containing secondary metabolites isolated from clubmosses (family Lycopodiaceae), have garnered significant attention in the scientific community for their potent and varied pharmacological activities.[1][2][3] These structurally complex alkaloids are broadly classified into four main types: lycopodine, lycodine (B1675731), fawcettimine, and a miscellaneous group.[2][3] Historically used in traditional medicine, particularly in Chinese medicine for ailments like fever, inflammation, and memory loss, these compounds are now the subject of rigorous scientific investigation. The most prominent member, Huperzine A, is a potent acetylcholinesterase inhibitor and is used in the treatment of Alzheimer's disease in China. This technical guide provides a comprehensive overview of the core pharmacology of Lycopodium alkaloids, with a focus on quantitative data, detailed experimental protocols, and visualization of key molecular pathways.

Core Pharmacological Activities

The pharmacological landscape of Lycopodium alkaloids is dominated by their effects on the central nervous system, particularly their potent inhibition of acetylcholinesterase (AChE). Beyond this primary activity, several alkaloids exhibit significant neuroprotective, cytotoxic, and anti-inflammatory properties.

Acetylcholinesterase (AChE) Inhibition

Many Lycopodium alkaloids, especially those of the lycodine type, are potent inhibitors of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Huperzine A is a highly specific and reversible inhibitor of AChE. The table below summarizes the AChE inhibitory activity of various Lycopodium alkaloids.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Lycopodium Alkaloids

| Alkaloid | Source Organism | IC50 (AChE) | Reference |

| Huperzine A | Huperzia serrata | 82 nM | |

| Huperzine A | Huperzia serrata | 74.3 nM | |

| Huperzine C | Lycopodiastrum casuarinoides | 0.6 µM | |

| N-demethylhuperzinine | Lycopodiastrum casuarinoides | 1.9 µM | |

| Huperzine B | Lycopodiastrum casuarinoides | 20.2 µM | |

| Lycoparin C | Lycopodiastrum casuarinoides | 23.9 µM | |

| Lycosquarosine A | Huperzia squarrosa | 54.3 µg/mL | |

| Acetylaposerratinine | Huperzia squarrosa | 15.2 µg/mL | |

| Huperradine G | Huperzia serrata | 0.876 µM | |

| Huperradine A | Huperzia serrata | 13.125 µM | |

| Compound 7 (unnamed) | Huperzia serrata | 16.18 µM |

Neuroprotection

Beyond AChE inhibition, several Lycopodium alkaloids, most notably Huperzine A, exhibit multifaceted neuroprotective effects. These effects are attributed to various mechanisms, including antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of mitochondrial function, and regulation of apoptotic pathways.

NMDA Receptor Antagonism: Over-activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. Huperzine A has been shown to be a non-competitive antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced damage.

Table 2: NMDA Receptor Antagonistic Activity of Huperzine A

| Parameter | Value | Reference |

| IC50 (NMDA-induced current inhibition) | 126 µM | |

| Ki (inhibition of [3H]MK-801 binding) | ~6 µM | |

| IC50 (inhibition of [3H]MK-801 binding) | 65 µM |

Mitochondrial Protection and Antioxidant Effects: Mitochondrial dysfunction and oxidative stress are key pathological features of many neurodegenerative diseases. Huperzine A has been demonstrated to protect mitochondria by preserving membrane integrity, improving energy metabolism, and reducing the production of reactive oxygen species (ROS). It also modulates the expression of key proteins involved in apoptosis, such as the Bcl-2 family.

Cytotoxic Activity

Certain Lycopodium alkaloids, particularly lycopodine, have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis through the activation of caspase-3 and modulation of mitochondrial membrane potential.

Table 3: Cytotoxic Activity of Selected Lycopodium Alkaloids

| Alkaloid | Cell Line | IC50 | Reference | | --- | --- | --- | | Lycopodine | HeLa (Cervical Cancer) | Data not quantified as IC50 | | | Lycopodium clavatum extract | HCT15 (Colon Cancer) | 130 µM | | | Liriodenine | CAOV-3 (Ovarian Cancer) | 37.3 µM | | | Liriodenine | HEp-2 (Laryngocarcinoma) | 2.332 µM | | | Noscapine | A172 (Glioma) | 20 µM | | | Noscapine | U251 (Glioma) | 40 µM | |

Signaling Pathways

The pharmacological effects of Lycopodium alkaloids are mediated through the modulation of several key intracellular signaling pathways. Huperzine A, in particular, has been shown to influence the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.

Huperzine A and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cell growth, differentiation, and survival. Huperzine A has been shown to activate the MAPK/ERK pathway, which contributes to its neuroprotective effects. This activation can be initiated through both acetylcholine-dependent and -independent mechanisms.

Huperzine A and the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell survival, growth, and apoptosis. Huperzine A has been shown to activate this pathway, contributing to its neuroprotective effects against glutamate-induced toxicity. This activation is often dependent on the Brain-Derived Neurotrophic Factor (BDNF)/TrkB receptor system.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of Lycopodium alkaloids.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the AChE inhibitory activity of compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compounds (Lycopodium alkaloids) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT15)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Test compounds (Lycopodium alkaloids)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is calculated from the dose-response curve.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of the mitochondrial membrane potential.

Materials:

-

JC-1 dye

-

Cell line of interest

-

Complete cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells and treat them with the test compounds as required.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Wash the cells with PBS or culture medium to remove excess dye.

-

Analyze the cells using a fluorescence microscope (observing red and green fluorescence) or a flow cytometer (quantifying the red and green fluorescence signals).

-

The ratio of red to green fluorescence intensity is calculated to assess the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay is used to measure the overall levels of intracellular ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell line of interest

-

Complete cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture cells and treat them with the test compounds.

-

Load the cells with DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

Lycopodium alkaloids represent a rich and diverse source of pharmacologically active compounds with significant therapeutic potential. Their well-established role as acetylcholinesterase inhibitors, coupled with their emerging neuroprotective and cytotoxic properties, makes them compelling candidates for further drug development. The multifaceted mechanisms of action, involving key signaling pathways such as MAPK/ERK and PI3K/Akt, highlight their potential to address complex diseases with multifactorial pathologies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising natural products. Further research is warranted to fully elucidate the therapeutic potential and toxicological profiles of the vast array of Lycopodium alkaloids.

References

- 1. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Huperzine A Alleviates Oxidative Glutamate Toxicity in Hippocampal HT22 Cells via Activating BDNF/TrkB-Dependent PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cernuine and Other Lycopodium Alkaloids: A Technical Guide

Disclaimer: Information regarding the specific therapeutic targets of the Lycopodium alkaloid cernuine is limited in publicly available scientific literature. This document provides a comprehensive overview of the established and potential therapeutic targets for the broader class of Lycopodium alkaloids, of which this compound is a member. The findings presented here are intended to guide further research and drug discovery efforts.

Introduction

This compound is a member of the Lycopodium alkaloids, a large and structurally diverse family of natural products isolated from clubmosses (family Lycopodiaceae).[1][2] These alkaloids have garnered significant scientific interest due to their potent biological activities.[2][3] While research has historically focused on a few prominent members like huperzine A, the therapeutic potential of other Lycopodium alkaloids, including this compound, remains an active area of investigation. This technical guide summarizes the current understanding of the therapeutic targets of Lycopodium alkaloids, with a primary focus on their well-established role as acetylcholinesterase inhibitors and emerging evidence for their interaction with other neurologically important targets.

Primary Therapeutic Target: Acetylcholinesterase (AChE)

The most extensively studied therapeutic target of Lycopodium alkaloids is acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[4] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Mechanism of AChE Inhibition

Lycopodium alkaloids, particularly those of the lycodine (B1675731) type like huperzine A, act as potent, selective, and reversible inhibitors of AChE. Their unique chemical structures allow them to bind to the active site gorge of the enzyme, preventing acetylcholine from accessing the catalytic triad. Molecular modeling studies suggest that the fit of these alkaloids within the active site is crucial for their inhibitory potency, with specific functional groups forming key interactions with amino acid residues.

Quantitative Data: AChE Inhibitory Activity of Lycopodium Alkaloids

The inhibitory potency of various Lycopodium alkaloids against AChE has been determined in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Alkaloid | IC50 (AChE) | Source |

| Huperzine A | 74.3 nM | |

| Huperzine C | 0.6 µM | |

| N-demethylhuperzinine | - | |

| Huperzine B | - | |

| Lycoparin C | - | |

| 16-hydroxyhuperzine B | Moderate Inhibition | |

| Compound 7 (from H. serrata) | 16.18 ± 1.64 µM | |

| Huperradine G (7) | 0.876 ± 0.039 μM | |

| Huperradine (1) | 13.125 ± 0.521 μM |

Note: The original sources for some compounds in the first table did not provide specific IC50 values but noted significant or moderate inhibitory activity.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

A commonly used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Procedure:

-

Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds (Lycopodium alkaloids) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay:

-

In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Emerging Therapeutic Targets

Recent research has begun to explore other potential therapeutic targets for Lycopodium alkaloids beyond AChE, suggesting a broader pharmacological profile for this class of compounds.

Acid-Sensing Ion Channels (ASICs)

Acid-sensing ion channels (ASICs) are neuronal proton-gated cation channels that are implicated in a variety of physiological and pathological processes, including pain, inflammation, and neurodegeneration. A recent study identified a novel Lycopodium alkaloid, lycocasine A, which exhibited weak inhibitory activity against the ASIC1a subtype.

| Compound | Concentration | Inhibition Ratio on ASIC1a current | Source |

| Lycocasine A (1) | 50 µM | Weak | |

| Amiloride (positive control) | 50 µM | Significant |

Principle: This technique allows for the measurement of ion channel currents in living cells. By controlling the voltage across the cell membrane and applying specific stimuli (in this case, a rapid change in extracellular pH to activate ASICs), the resulting ion flow through the channels can be recorded.

Procedure:

-

Cell Culture: Use a cell line that expresses the target ASIC subtype (e.g., Chinese Hamster Ovary (CHO) cells transfected with the ASIC1a gene).

-

Electrophysiological Recording:

-

A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal).

-

The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is held at a specific holding potential (e.g., -60 mV).

-

A rapid perfusion system is used to apply an acidic solution (e.g., pH 6.0) to the cell, activating the ASICs and eliciting an inward current.

-

The test compound is co-applied with the acidic solution to determine its effect on the channel current.

-

-

Data Analysis:

-

The peak amplitude of the ASIC current is measured in the presence and absence of the test compound.

-

The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 value.

-

T-Type Calcium Channels

T-type calcium channels are low-voltage-activated calcium channels that play a role in regulating neuronal excitability and have been implicated in conditions such as epilepsy and neuropathic pain. Some studies have suggested that Lycopodium alkaloids may modulate the activity of these channels, representing another potential avenue for their therapeutic application. However, detailed studies and quantitative data on the interaction of specific Lycopodium alkaloids, including this compound, with T-type calcium channels are still limited.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and AChE Inhibition

Caption: Cholinergic signaling at the synapse and the inhibitory action of Lycopodium alkaloids on AChE.

Experimental Workflow for Screening Lycopodium Alkaloids

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Cernuine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of the Lycopodium alkaloid, (-)-cernuine. The methodology described follows the seminal work of Takayama and coworkers, offering a robust pathway to this structurally complex natural product.

Introduction

(-)-Cernuine is a member of the cernuane-type Lycopodium alkaloids, characterized by a unique tetracyclic ring system. Its intricate architecture and potential biological activity have made it a compelling target for synthetic chemists. This document outlines the enantioselective total synthesis of (-)-cernuine, starting from the readily available chiral building block, (+)-citronellal. The key transformations include an organocatalytic α-amination, a diastereoselective allylation, an asymmetric transfer aminoallylation, and a final ring-closing metathesis to construct the core structure.

Synthetic Strategy

The retrosynthetic analysis of (-)-cernuine reveals a strategy centered on the sequential construction of its four rings. The final tetracyclic structure is envisioned to arise from a ring-closing metathesis (RCM) of a diene precursor. This precursor, in turn, is assembled through a key diastereoselective intramolecular reductive amination to form the central aminal-containing ring system. The stereochemistry of the molecule is established early on through an enantioselective amination of a derivative of (+)-citronellal.

Caption: Retrosynthetic analysis of (-)-cernuine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-cernuine.

| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| 1 | Organocatalytic α-amination | Aldehyde derivative of (+)-citronellal | Oxazolidinone | 1. DIAD, 2-nitrobenzenesulfonylhydrazine2. Organocatalyst, NaBH4 | 75 (2 steps) | 94 de |

| 2 | Diastereoselective Allylation | Oxazolidinone | Allylated Intermediate | Allyltrimethylsilane, TiCl4 | 85 | 98 de |

| 3 | Ring-Closing Metathesis (1st) | Diene | Lactam | Grubbs' 1st Generation Catalyst | 95 | - |

| 4 | Asymmetric Transfer Aminoallylation | Lactam | Aldehyde | 1. DIBAL-H2. Chiral amine, BF3·OEt2 | 78 | 94 de |

| 5 | Diastereoselective Intramolecular Reductive Amination | Aldehyde | Aminal Intermediate | 1. (MeO)2P(O)CH2CO2Me, NaH2. H2, Pd/C | 65 (2 steps) | - |

| 6 | Ring-Closing Metathesis (2nd) | Aminal Diene | (-)-Cernuine | Grubbs' 2nd Generation Catalyst, H2, PtO2 | 82 | - |

Experimental Protocols

Step 1: Organocatalytic α-Amination

This initial step establishes the first key stereocenter of the molecule.

-

To a solution of the aldehyde derived from (+)-citronellal in a suitable solvent, add diisopropyl azodicarboxylate (DIAD) and 2-nitrobenzenesulfonylhydrazine at 0 °C.

-

After stirring for the appropriate time, the crude hydrazone is obtained.

-

The crude hydrazone is then subjected to a reduction using an organocatalyst and sodium borohydride (B1222165) in a protic solvent to yield the corresponding oxazolidinone.

Step 2: Diastereoselective Allylation

The installation of the allyl group sets the stage for the first ring-closing metathesis.

-

Dissolve the oxazolidinone in a chlorinated solvent and cool to -78 °C.

-

Add titanium tetrachloride (TiCl4) dropwise, followed by the addition of allyltrimethylsilane.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

Step 3: First Ring-Closing Metathesis

Formation of the first six-membered ring is achieved via RCM.

-

Dissolve the diene substrate in degassed dichloromethane.

-

Add Grubbs' first-generation catalyst and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Caption: First Ring-Closing Metathesis.

Step 4: Asymmetric Transfer Aminoallylation

This step introduces the second nitrogen atom and sets the stereochemistry for the subsequent cyclization.

-

Reduce the lactam to the corresponding lactamol using diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

The crude lactamol is then treated with a chiral amine in the presence of a Lewis acid such as boron trifluoride diethyl etherate to afford the aldehyde product with high diastereoselectivity.

Step 5: Diastereoselective Intramolecular Reductive Amination

The formation of the crucial aminal core is achieved in this two-step sequence.

-

The aldehyde is first subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent to give an α,β-unsaturated ester.

-

Subsequent hydrogenation of the double bond and reductive amination of the resulting saturated ester in the presence of a palladium catalyst under a hydrogen atmosphere furnishes the bicyclic aminal intermediate.

Caption: Intramolecular Reductive Amination Workflow.

Step 6: Second Ring-Closing Metathesis and Final Reduction

The final ring of (-)-cernuine is constructed, followed by the reduction of the newly formed double bond.

-

The aminal diene is dissolved in degassed dichloromethane.

-

Grubbs' second-generation catalyst is added, and the reaction is heated to reflux.

-

After the RCM is complete, the resulting unsaturated tetracycle is hydrogenated using platinum oxide (PtO2) as a catalyst under a hydrogen atmosphere to yield (-)-cernuine.

Conclusion

The enantioselective total synthesis of (-)-cernuine, as pioneered by Takayama and his group, represents a significant achievement in natural product synthesis.[1][2] The methodology relies on a series of highly stereoselective transformations to construct the complex tetracyclic framework from a simple chiral precursor. These detailed protocols provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry who are interested in accessing this and related Lycopodium alkaloids for further study and application.

References

Spectroscopic Analysis of Cernuine: Application Notes and Protocols for Researchers

Introduction

Cernuine, a prominent member of the Lycopodium alkaloids, is a tetracyclic natural product isolated from various species of the Lycopodiaceae family, notably Lycopodium cernuum. With a molecular formula of C₁₆H₂₆N₂O, its unique bridged ring system has intrigued natural product chemists for decades. The structural elucidation and ongoing research into this compound and its analogues are crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. These methodologies are essential for the verification of the compound's identity, purity assessment, and further structural studies.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound based on available literature.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment (Tentative) |

| 5.47 | Quartet | 1H | H-α to N or O |

| 2.90 - 3.70 | Complex Multiplet | 3H | Protons adjacent to nitrogen |

| 2.20 - 2.45 | Multiplet | 2H | CH₂ adjacent to C=O |

| 0.86 | Doublet | 3H | Methyl group |

¹³C NMR Spectroscopic Data of this compound

Infrared (IR) Spectroscopy Data

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1640 | Strong | C=O stretching (lactam)[1] |

| 1410 | Medium | >N-CO-CH₂- group vibration[1] |

Mass Spectrometry (MS) Data

Mass Spectrometric Data of this compound

| m/z | Ion Type |

| 262 | [M]⁺ (Molecular Ion) |

| 248 | [M]⁺ (as reported in some sources) |

Note: The molecular weight of this compound (C₁₆H₂₆N₂O) is 262.39 g/mol . Early mass spectrometry data reported a molecular weight of 248, which may correspond to a related compound or a fragmentation product.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized procedures that should be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (400 MHz or higher recommended)

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans depending on sample concentration and instrument sensitivity).

-

-

2D NMR Experiments (for complete structural assignment):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting spin systems and identifying quaternary carbons.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and correlations from all spectra to assign the structure of this compound.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with known functional group frequencies to confirm the presence of groups such as C=O (lactam) and C-N bonds.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Materials:

-

This compound sample (0.1-1 mg)

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

Vials and syringes

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation:

-